molecular formula C14H16N2O4 B611118 Taglutimid CAS No. 14166-26-8

Taglutimid

Katalognummer: B611118
CAS-Nummer: 14166-26-8
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: URPJPYAYMWPUPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Taglutimide

Taglutimide is a derivative of glutamic acid, characterized by its imide functionality. Its chemical structure allows for interactions with biological systems, making it a candidate for various applications in drug development and research.

Medicinal Chemistry Applications

1. Neuropharmacology

Taglutimide has shown promise in neuropharmacological studies. Preclinical research indicates that it does not produce toxic effects when administered orally at high dosages in mice, suggesting a favorable safety profile for further exploration in neurological disorders .

2. Anticancer Research

In the realm of oncology, Taglutimide has been investigated for its potential to inhibit tumor growth. Studies have focused on its ability to modify the tumor microenvironment and enhance the efficacy of existing cancer therapies. The compound's mechanisms are being explored to understand how it can synergistically work with other anticancer agents to improve treatment outcomes .

Pharmacological Insights

1. Drug Development

Taglutimide is being evaluated for its role in developing new therapeutic agents. Its structural analogs are being synthesized to enhance bioactivity and reduce side effects. Research has indicated that modifications to the Taglutimide structure can lead to compounds with improved pharmacokinetic properties .

2. Toxicological Studies

Toxicological assessments have been critical in evaluating the safety of Taglutimide. Studies have demonstrated that certain derivatives exhibit teratogenic effects, while others do not show significant embryotoxicity at varying doses, highlighting the importance of structure-activity relationships in drug design .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of Taglutimide derivatives found that specific compounds could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Synergistic Antitumor Activity

Research examining the combination of Taglutimide with traditional chemotherapeutics revealed enhanced antitumor activity against glioma cells. The study utilized mathematical modeling to optimize drug combinations, demonstrating Taglutimide's role in personalized medicine approaches for cancer treatment .

Data Tables

Application Area Findings References
NeuropharmacologyNo toxic effects at high dosages
Anticancer ResearchInhibits tumor growth; enhances therapy efficacy
ToxicologySome derivatives teratogenic; others safe

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Taglutimid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Glutarimid-Derivate beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von Glutarimid mit bestimmten Reagenzien unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet Reinigungsschritte, um Verunreinigungen zu entfernen und den gewünschten Reinheitsgrad für pharmazeutische Anwendungen zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Taglutimid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und bestimmte Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben .

Vergleich Mit ähnlichen Verbindungen

Taglutimid ist im Vergleich zu anderen Glutarimid-Derivaten aufgrund seiner spezifischen pharmakologischen Eigenschaften und chemischen Struktur einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine einzigartige Kombination aus sedativ-hypnotischen Eigenschaften und seinem Einfluss auf den Arzneimittelstoffwechsel aus, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendung macht .

Biologische Aktivität

Taglutimide, a derivative of thalidomide, has garnered interest due to its pharmacological properties and potential therapeutic applications. This article explores the biological activity of taglutimide, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Taglutimide is structurally related to thalidomide, possessing a glutarimide ring. Studies have shown that the addition of N-alkyl groups to the glutarimide ring does not significantly alter its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro experiments indicated that taglutimide and its N-alkyl analogs inhibited TNF-α synthesis by approximately 60% in lipopolysaccharide-stimulated human peripheral blood mononuclear cell cultures. The stability of taglutimide was assessed in various phosphate buffer solutions at different temperatures, revealing half-lives ranging from 25 to 35 hours at physiological pH levels .

Sedative and Hypnotic Properties

Taglutimide has been identified as a new sedative-hypnotic agent. Research indicates that it does not produce toxic effects even at high dosages in animal models. Its central nervous system (CNS) depressant effects were demonstrated through several mechanisms:

  • Reduction in Spontaneous Motor Activity: Taglutimide administration led to decreased motor activity in test subjects.
  • Potentiation of Pentobarbital Effects: It enhanced the sedative effects of pentobarbital, indicating a synergistic interaction.
  • Antagonism of Amphetamine Effects: The compound countered the stimulant effects of amphetamine, further confirming its CNS depressant profile.
  • Narcotic Activity: When administered intravenously, taglutimide exhibited narcotic-like effects .

Analgesic Potentiation

Taglutimide has shown the ability to enhance the analgesic effects of morphine without providing analgesia on its own. This characteristic suggests potential applications in pain management, particularly in combination therapies .

Comparative Biological Activity

The following table summarizes key biological activities of taglutimide compared to thalidomide:

Activity Taglutimide Thalidomide
TNF-α InhibitionYes (60% inhibition)Yes (similar efficacy)
Sedative EffectYesYes
Analgesic Potentiation with MorphineYesNo
Toxicity at High DosesNone observedLimited
Anticonvulsant ActivityNoNo

Case Studies and Research Findings

  • In Vitro Studies on TNF-α Inhibition:
    A study investigated the effectiveness of taglutimide in inhibiting TNF-α production in human peripheral blood mononuclear cells. The results showed comparable efficacy to thalidomide, suggesting potential for similar therapeutic applications .
  • Sedative Effects in Animal Models:
    In a controlled experiment with mice, taglutimide demonstrated significant sedative effects without toxicity, supporting its development as a safer alternative to traditional sedatives .
  • Combination Therapy Potential:
    Research highlighted the potential for taglutimide to be used in combination with opioids for pain management, enhancing their effectiveness while potentially reducing required dosages .

Eigenschaften

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJPYAYMWPUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864473
Record name 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-26-8, 20537-86-4
Record name rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14166-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.